molecular formula C16H17N2O+ B12790687 (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol CAS No. 13426-97-6

(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol

Cat. No.: B12790687
CAS No.: 13426-97-6
M. Wt: 253.32 g/mol
InChI Key: HWWVGSUELIMHKG-UHFFFAOYSA-N
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Description

(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol: is a complex organic compound that features both an indole and a pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the indole and pyridine precursors, which are then linked through a series of reactions involving alkylation, reduction, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions between indole and pyridine-containing molecules and various biological targets. It may also serve as a probe for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings in its structure allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)ethanol
  • (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)amine
  • (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)ketone

Uniqueness

What sets (1-(2-(1H-Indol-3-yl)ethyl)-1lambda(5)-pyridin-3-yl)methanol apart from similar compounds is its specific combination of functional groups and the spatial arrangement of the indole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

13426-97-6

Molecular Formula

C16H17N2O+

Molecular Weight

253.32 g/mol

IUPAC Name

[1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-3-yl]methanol

InChI

InChI=1S/C16H17N2O/c19-12-13-4-3-8-18(11-13)9-7-14-10-17-16-6-2-1-5-15(14)16/h1-6,8,10-11,17,19H,7,9,12H2/q+1

InChI Key

HWWVGSUELIMHKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC[N+]3=CC=CC(=C3)CO

Origin of Product

United States

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